![molecular formula C17H16F4N2O4S2 B4268384 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B4268384.png)
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane
Vue d'ensemble
Description
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is a chemical compound known for its unique structure and properties It consists of a diazepane ring substituted with two 3,4-difluorophenylsulfonyl groups
Méthodes De Préparation
The synthesis of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3,4-difluorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction. The process involves the nucleophilic substitution of the sulfonyl chloride groups by the diazepane nitrogen atoms, resulting in the formation of the desired compound .
Analyse Des Réactions Chimiques
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the sulfonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and proteins involved in critical biological processes .
Comparaison Avec Des Composés Similaires
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane can be compared with similar compounds such as:
3,4-Difluorobenzenesulfonyl chloride: Used as a precursor in the synthesis of the target compound.
Bis(4-fluorophenyl) sulfone: Another sulfone derivative with different substitution patterns.
4,4’-Difluorodiphenyl sulfone: Similar in structure but with different functional groups.
Propriétés
IUPAC Name |
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O4S2/c18-14-4-2-12(10-16(14)20)28(24,25)22-6-1-7-23(9-8-22)29(26,27)13-3-5-15(19)17(21)11-13/h2-5,10-11H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLYLKSKICPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(FURAN-2-YL)METHYL]-2-IMINO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4268301.png)
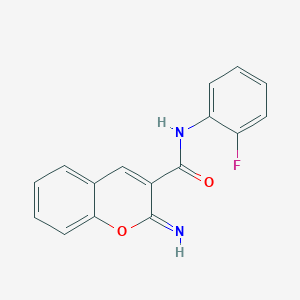
![6-chloro-2-[(2,5-dimethyl-3-furoyl)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B4268309.png)
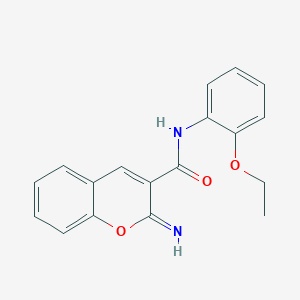
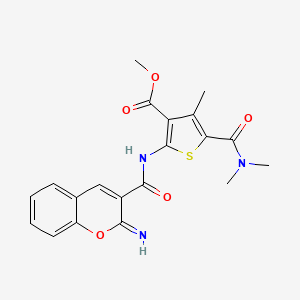
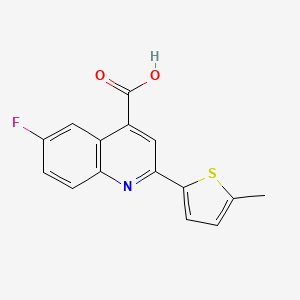
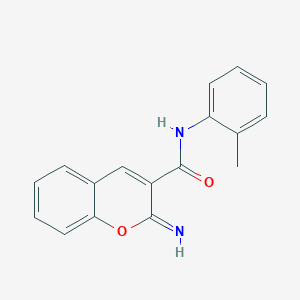
![Ethyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B4268336.png)
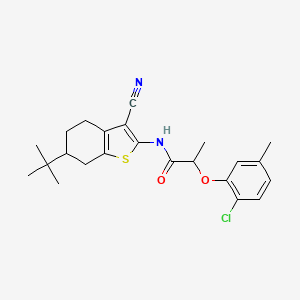
![Methyl 5-ethyl-2-{[(1-phenylpropyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B4268364.png)
![methyl 5-ethyl-2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268372.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268404.png)
![3-cyclopropyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268421.png)
